molecular formula C17H19N5OS2 B4638116 N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4638116
M. Wt: 373.5 g/mol
InChI Key: UXQOXMPFQUBDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazole core, followed by the introduction of the piperazine and thiophene moieties. Common reagents used in these reactions include halogenated intermediates, amines, and coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization. Safety and environmental considerations are also crucial in industrial settings, requiring the implementation of proper waste management and emission control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and piperazine moieties can be oxidized under specific conditions, leading to the formation of sulfoxides or N-oxides.

    Reduction: Reduction reactions can target the benzothiadiazole core or the amide linkage, potentially yielding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a therapeutic agent, exploring its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, derivatives of benzothiadiazole and piperazine are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound could be a candidate for drug development, with studies focusing on its efficacy and safety in preclinical and clinical trials.

Industry

Industrially, this compound may find applications in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s application. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds like 2,1,3-benzothiadiazole-5-carboxylic acid and its esters.

    Piperazine Derivatives: Compounds such as 1-(2-thienylmethyl)piperazine and its analogs.

    Thiophene Derivatives: Compounds like 2-thiophenemethanol and its derivatives.

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE stands out due to its unique combination of structural features The presence of benzothiadiazole, piperazine, and thiophene moieties in a single molecule provides a versatile platform for exploring diverse chemical and biological properties

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c23-17(18-13-3-4-15-16(10-13)20-25-19-15)12-22-7-5-21(6-8-22)11-14-2-1-9-24-14/h1-4,9-10H,5-8,11-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQOXMPFQUBDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE

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